

# Application of Test Panels in Aerospace NDT: A Detailed Guide

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## Introduction

In the rigorous environment of aerospace engineering, ensuring the structural integrity of components is paramount. Non-destructive testing (NDT) plays a critical role in detecting surface and near-surface defects that could compromise safety and performance. To maintain the reliability of NDT processes, standardized test pieces are employed for daily system performance checks. This document provides detailed application notes and protocols for the use of Test Article Monitoring (TAM) panels in Liquid Penetrant Inspection (LPI) and analogous reference standards in Magnetic Particle Inspection (MPI), two of the most common NDT methods in the aerospace industry.

## Liquid Penetrant Inspection (LPI) with TAM Panels

Liquid Penetrant Inspection is a widely used NDT method to locate surface-breaking defects in non-porous materials. The effectiveness of the LPI process is highly dependent on the performance of the penetrant, emulsifier, developer, and the proper functioning of the processing equipment. TAM panels are the industry-standard tool for verifying the overall performance of an LPI system.<sup>[1][2][3]</sup>

TAM panels are precision-manufactured plates with known defects, typically five "starburst" crack patterns of progressively smaller sizes.<sup>[4][5]</sup> One half of the panel is chrome-plated and polished or grit-blasted to contain these defects, while the other half has a roughened surface to evaluate the washability of the penetrant and the background fluorescence.<sup>[6][7]</sup> Regular

use of TAM panels provides a qualitative assessment of the LPI system's sensitivity and helps detect any degradation in performance.[\[1\]](#)[\[8\]](#)

## Quantitative Data: TAM Panel Specifications

The following table summarizes the typical specifications for TAM panels used in aerospace NDT, primarily conforming to Pratt & Whitney TAM 146040, ASTM E1417, and MIL-STD-6866 standards.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Specification	Description
Material	Stainless Steel	Provides a durable and corrosion-resistant base.
Dimensions	4 inches x 6 inches (approx. 100 mm x 150 mm)	A standard size for easy handling and processing. <a href="#">[4]</a>
Thickness	0.085 inches (approx. 2.16 mm)	Provides rigidity and stability. <a href="#">[4]</a>
Defect Type	Star-shaped cracks	Five evenly spaced crack patterns of decreasing size. <a href="#">[4]</a> <a href="#">[6]</a>
Defect Section	Chrome-plated strip	A hard, thin layer where the defects are induced.
Surface Finishes	Polished (Mirror) or Grit-blasted	Polished for smooth surfaces, grit-blasted for rougher components. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Washability Section	Grit-blasted surface	Used to assess the ease of removal of excess penetrant. <a href="#">[6]</a>
Governing Standards	Pratt & Whitney TAM 146040, ASTM E1417, MIL-STD-6866	Ensures consistency and reliability of the panels. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[10]</a>

## Experimental Protocol: LPI System Performance Check using a TAM Panel

This protocol outlines the steps for conducting a daily system performance check of a fluorescent penetrant inspection system.

### 1. Pre-Cleaning:

- Ensure the TAM panel is thoroughly cleaned and dried before use to remove any residual materials from previous tests.[\[9\]](#)
- Recommended cleaning methods include solvent cleaning or ultrasonic cleaning.[\[9\]](#)
- Visually inspect the panel under UV-A light to confirm it is free from any fluorescent indications.

### 2. Penetrant Application:

- Apply the fluorescent penetrant to the surface of the TAM panel, ensuring complete coverage of both the cracked and the grit-blasted sections.
- The application method should be consistent with the production process (e.g., immersion, spray).

### 3. Dwell Time:

- Allow the penetrant to dwell on the panel surface for the time specified in the NDT procedure (typically 10-30 minutes).[\[11\]](#)

### 4. Excess Penetrant Removal (Rinsing):

- Rinse the excess penetrant from the panel surface using the appropriate method (water washable, post-emulsifiable).
- For water-washable penetrants, use a water spray at a controlled pressure and temperature.[\[11\]](#)
- For post-emulsifiable penetrants, apply the emulsifier for the specified time before rinsing.

**5. Drying:**

- Dry the TAM panel completely in a calibrated oven at a temperature not exceeding 160°F (71°C).[\[11\]](#)

**6. Developer Application:**

- Apply a thin, even layer of the appropriate developer (e.g., non-aqueous wet, dry powder) to the panel surface.
- Allow for the specified development time (typically 10 minutes).[\[11\]](#)

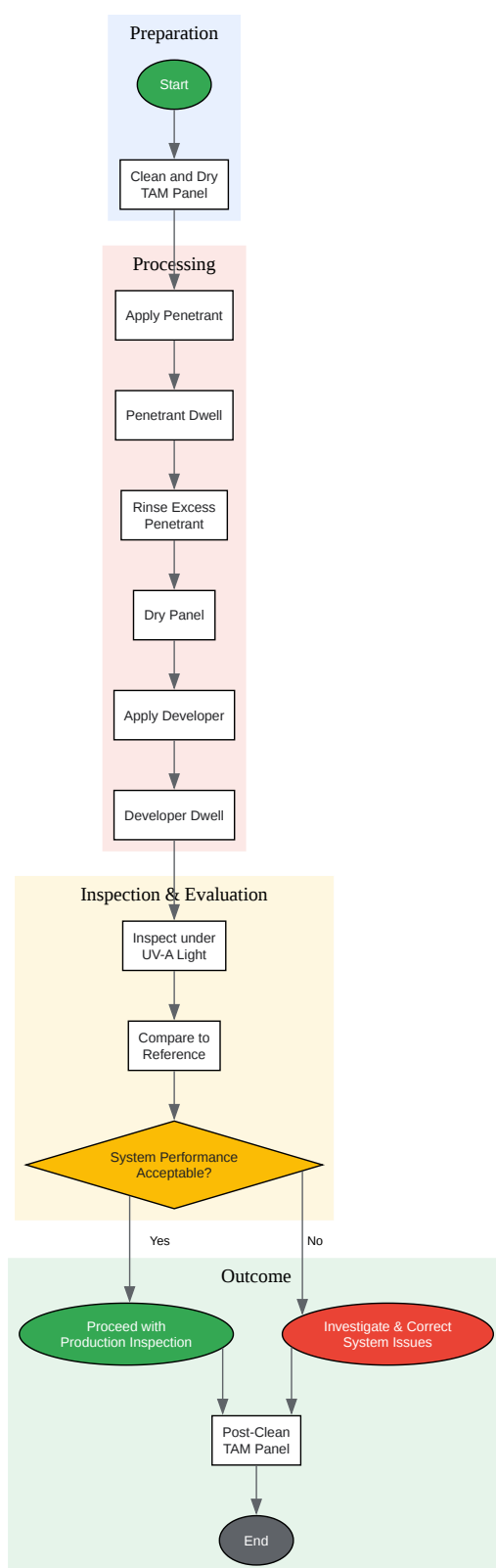
**7. Inspection:**

- Inspect the TAM panel under a calibrated UV-A light source in a darkened environment.
- Compare the number and brightness of the visible starburst indications to a reference photograph or a control panel processed with fresh materials.[\[2\]](#)[\[11\]](#)
- The number of visible indications should be consistent with the established baseline for that specific panel and penetrant system.[\[2\]](#)
- A significant decrease in the number or brightness of the indications suggests a problem with the penetrant system.
- Examine the grit-blasted section for any excessive background fluorescence, which could indicate poor washability.

**8. Post-Cleaning:**

- Thoroughly clean the TAM panel immediately after inspection to prevent the clogging of the cracks.[\[9\]](#)

## Logical Workflow for LPI System Performance Check



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Caption: LPI System Performance Check Workflow.

# Magnetic Particle Inspection (MPI) and its Reference Standards

Magnetic Particle Inspection is an NDT method for detecting surface and slightly subsurface discontinuities in ferromagnetic materials.<sup>[12]</sup> The process involves magnetizing the component and applying magnetic particles (either dry or in a liquid suspension) to the surface.<sup>[12]</sup> Any discontinuities will cause a leakage in the magnetic field, which attracts the particles and forms a visible indication.

While TAM panels are specific to LPI, the aerospace industry utilizes other types of reference standards for MPI system performance checks, with Quantitative Quality Indicators (QQIs) being a prominent example.<sup>[2][8][11]</sup> QQIs are thin shims made of low-carbon steel with artificial flaws, such as etched circular and cross-shaped patterns.<sup>[8][11]</sup> They provide a quantitative method for verifying the proper field direction and strength required to produce clear indications of flaws.<sup>[2][8][11]</sup> Another commonly used reference standard is the AS-5282 Tool Steel Ring, which contains pre-drilled holes to simulate subsurface discontinuities.<sup>[13][14]</sup>

## Quantitative Data: QOI Shim Specifications

The following table summarizes the specifications for common QOI shims used in aerospace MPI, conforming to standards such as ASTM E1444 and AS 5371.<sup>[2][4][15]</sup>

QQI Model	Shim Thickness	Notch Depth (% of Thickness)	Typical Use
CX-230	0.002 inches (0.05 mm)	30%	General purpose, for detecting fine defects. <a href="#">[8]</a> <a href="#">[15]</a>
CX-430	0.004 inches (0.10 mm)	30%	For applications requiring lower sensitivity or on rougher surfaces. <a href="#">[8]</a> <a href="#">[15]</a>
CX4-230	0.002 inches (0.05 mm)	30%	Miniature version for small or complex geometries. <a href="#">[11]</a>
3C2-234	0.002 inches (0.05 mm)	20%, 30%, 40%	Variable depth for more quantitative analysis. <a href="#">[11]</a>

## Experimental Protocol: MPI System Performance Check using a QQI

This protocol outlines the general steps for using a QQI to verify the performance of an MPI system.

### 1. Surface and QQI Preparation:

- Ensure the surface of the test part and the QQI shim are clean and dry.
- Remove any protective coating from the QQI using a suitable solvent.[\[15\]](#)

### 2. QQI Application:

- Place the QQI, flaw-side down, onto the critical area of the test part.
- Secure the QQI in place using adhesive tape or a cyanoacrylate adhesive, ensuring no air gaps exist between the shim and the part surface.[\[2\]](#)

### 3. Magnetization and Particle Application:

- Place the test part with the attached QQI into the MPI unit.
- Apply the magnetizing current (circular, longitudinal, or multi-directional) as specified in the NDT procedure.
- While the current is applied (for the continuous method), apply the magnetic particle bath to the area with the QQI.

### 4. Inspection:

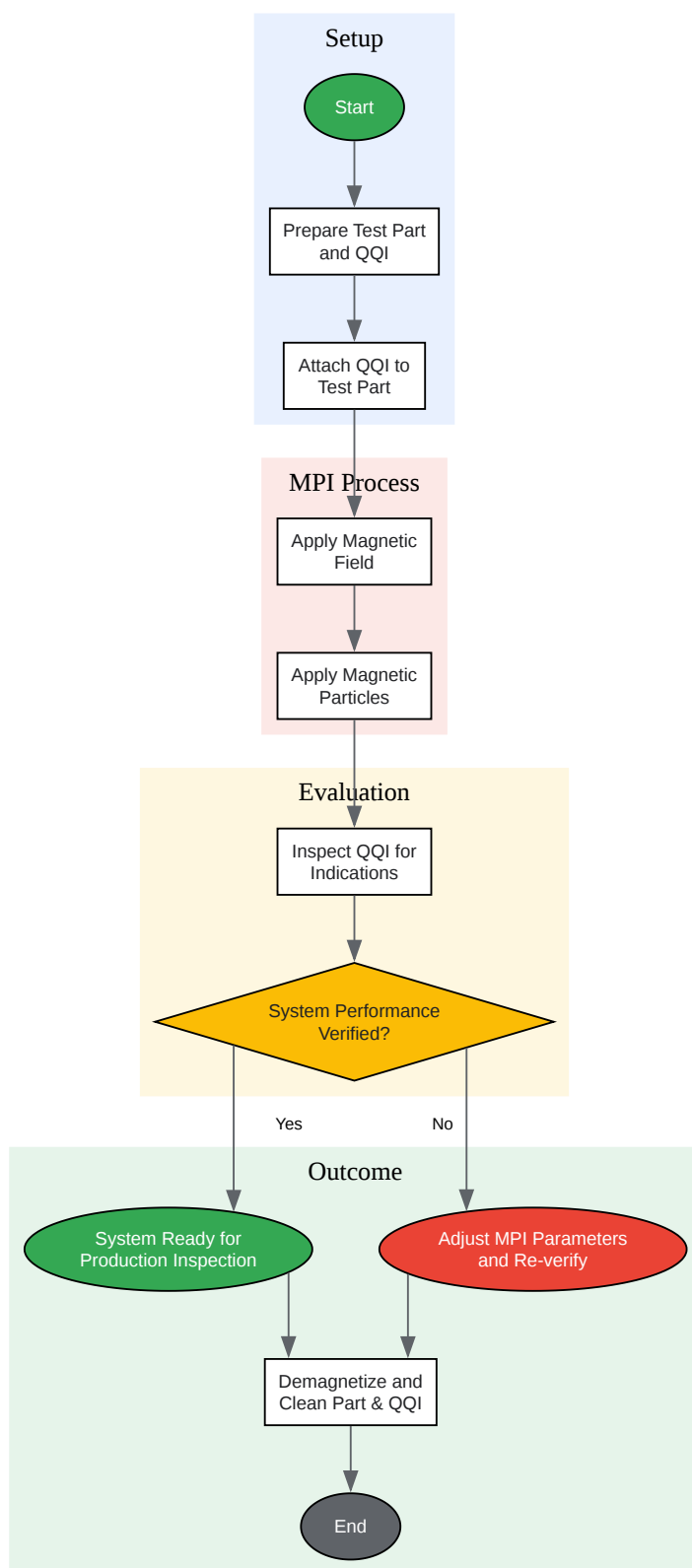
- Under appropriate lighting conditions (UV-A for fluorescent particles, white light for visible particles), inspect the QQI for the formation of indications.
- The indications should be clear and well-defined, corresponding to the etched patterns on the QQI.
- The ability to detect the patterns on the QQI confirms that the magnetic field strength and direction, as well as the particle bath performance, are adequate.

### 5. Demagnetization and Post-Cleaning:

- After the inspection, demagnetize the test part.
- Carefully remove the QQI shim and clean both the part and the shim.

## Logical Relationship in MPI System Verification





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Caption: MPI System Verification using a QQI.

## Conclusion

The diligent and standardized use of test panels like TAM panels for LPI and QQIs for MPI is a cornerstone of a reliable aerospace NDT program. These tools provide a consistent means of verifying the performance of materials, equipment, and processes, thereby ensuring that critical aerospace components are inspected with the highest degree of confidence. Adherence to the detailed protocols outlined in this document will aid researchers, scientists, and NDT professionals in maintaining the integrity and safety of aerospace systems.

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